trapoxin A

Description

Historical Discovery and Isolation of Trapoxin A

This compound's journey into the realm of epigenetic research began with its isolation from a fungal source.

Fungal Origin and Initial Characterization

This compound was first isolated from the culture broth of the fungus Helicoma ambiens strain RF-1023. nih.gov This discovery was reported alongside the isolation of a related compound, trapoxin B. nih.gov Initial characterization revealed that these compounds exhibited "detransformation activities" against v-sis oncogene-transformed NIH3T3 cells, suggesting potential antitumor properties. nih.gov this compound was found to induce morphological reversion from transformed to normal in these cells and caused the accumulation of highly acetylated core histones in various mammalian cell lines. exlibrisgroup.com

Role in the Identification of Mammalian Histone Deacetylases

The observation that this compound led to the accumulation of acetylated histones strongly suggested that its biological effects were linked to the inhibition of histone deacetylase activity. exlibrisgroup.com This insight was pivotal in the identification and isolation of the first mammalian histone deacetylase, HDAC1. frontiersin.orgnih.gov Researchers utilized a trapoxin affinity matrix to isolate nuclear proteins that co-purified with histone deacetylase activity from human Jurkat T cells. nih.gov This process successfully led to the cloning of a complementary DNA encoding the catalytic subunit of this histone deacetylase, then referred to as HD1. nih.gov The similarity of the predicted protein sequence to the yeast transcriptional regulator Rpd3p further supported the critical role of histone deacetylases in eukaryotic transcription regulation. nih.gov

Classification and Structural Context within Natural Products

This compound belongs to a class of natural products characterized by their cyclic peptide structure and a specific functional group crucial for their activity.

Cyclic Tetrapeptide Framework

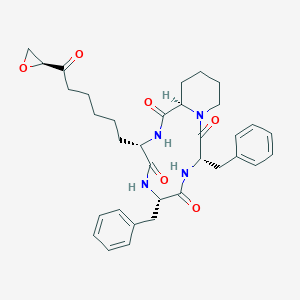

Structurally, this compound is a homodetic cyclic tetrapeptide. nih.govebi.ac.uk It is composed of four amino acid residues arranged in a cyclic structure. nih.govebi.ac.ukwikipedia.org The specific amino acid sequence of this compound is cyclo-[L-phenylalanyl-L-phenylalanyl-D-pipecolinyl-L-2-amino-8-oxo-9,10-epoxydecanoyl] (cyclo-[L-Phe–L-Phe–D-hPro–L-Aoe]), where hPro is homoproline (pipecolic acid) and L-Aoe is (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid. ebi.ac.ukwikipedia.orgnih.gov The tetrapeptide backbone of this compound adopts a specific conformation, with all peptide linkages typically in the trans configuration, except for the Phe-hPro linkage, which forms a cis-peptide bond. nih.gov

Functional Relevance of the α,β-Epoxyketone Moiety

A key structural feature of this compound is the α,β-epoxyketone side-chain present in the L-Aoe residue. nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk This moiety is critical for the inhibitory activity of this compound against HDACs. nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk The α,β-epoxyketone is considered the "inhibitory warhead" and mimics the side-chain of the natural HDAC substrate, acetyl-L-lysine. nih.govrcsb.orgproteopedia.orgebi.ac.uk The ketone carbonyl group within this moiety is isosteric with the scissile carbonyl of acetyl-L-lysine. nih.gov The epoxide moiety is believed to be required for the essentially irreversible inhibitory activity observed against class I HDACs. nih.gov Studies have shown that chemical reduction of the epoxide group in trapoxin completely abolishes its inhibitory activity, suggesting a crucial role for this functional group in binding to the enzyme. exlibrisgroup.com

Overview of Histone Deacetylase (HDAC) Inhibition and Epigenetic Modulation

Histone deacetylases (HDACs) are enzymes that play a fundamental role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on core histones and other non-histone proteins. frontiersin.orgnih.govmdpi.comwikipedia.orgfrontiersin.org This deacetylation process leads to a more condensed chromatin structure, which generally results in transcriptional repression. nih.govmdpi.comwikipedia.org Conversely, histone acetyltransferases (HATs) add acetyl groups, promoting a more open chromatin structure and transcriptional activation. frontiersin.orgwikipedia.org The balance between the activity of HATs and HDACs is crucial for the precise regulation of gene expression. frontiersin.orgmdpi.com

HDAC inhibitors (HDACis), such as this compound, interfere with the function of HDACs, leading to an increase in the acetylation levels of histones and other proteins. mdpi.comwikipedia.orgsci-hub.se This hyperacetylation can alter chromatin structure, making previously repressed genes more accessible to the transcriptional machinery, thus influencing gene expression. mdpi.comwikipedia.orgsci-hub.se The mechanisms of action of HDAC inhibitors are thought to involve altered gene expression and changes in non-histone proteins through epigenetic and post-translational modifications. nih.govwikipedia.org This epigenetic modulation by HDAC inhibitors can impact various cellular processes, including cell cycle progression, differentiation, and apoptosis. nih.govmdpi.comwikipedia.orgsci-hub.senih.govmdpi.com

This compound is known as an essentially irreversible inhibitor of class I HDACs. nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk Crystal structure analysis of the HDAC8–this compound complex has provided detailed insights into its binding mechanism. nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk The ketone moiety of the L-Aoe undergoes nucleophilic attack, forming a zinc-bound tetrahedral gem-diolate within the HDAC active site. nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk This structure mimics the tetrahedral intermediate and transition states that occur during the natural deacetylation reaction catalyzed by HDACs. nih.govrcsb.orgproteopedia.orgebi.ac.uk While this compound binds tightly to class I HDACs like HDAC8 (Kd = 3 ± 1 nM), studies suggest it does not covalently modify the enzyme, and the epoxide moiety remains intact in the complex. nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk Interestingly, while this compound irreversibly inhibits HDAC1, it has been found to reversibly inhibit the class II enzyme HDAC6. nih.gov

Here is a summary of key data points regarding this compound's interaction with HDACs:

| Feature | Detail | Source |

| Target | Class I Histone Deacetylases (primarily) | nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk |

| Mode of Inhibition | Essentially irreversible (for Class I), Reversible (for HDAC6) | nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk |

| Binding Affinity (HDAC8) | Kd = 3 ± 1 nM | nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk |

| Inhibitory Moiety | α,β-epoxyketone of L-Aoe | nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk |

| Mechanism of Binding | Forms zinc-bound tetrahedral gem-diolate mimicking transition state | nih.govrcsb.orgacs.orgproteopedia.orgebi.ac.uk |

Table: Key Characteristics of this compound Inhibition of HDACs

The study of this compound has significantly contributed to the understanding of HDAC function and the potential of HDAC inhibitors as tools for epigenetic modulation in various biological contexts, including cancer research. mdpi.comsci-hub.senih.govnih.govplos.org

General Principles of Chromatin Regulation by HDACs

Chromatin, the complex of DNA and proteins that forms chromosomes within the nucleus of eukaryotic cells, undergoes dynamic structural changes that regulate gene expression. A key mechanism governing this dynamic state is the reversible acetylation of lysine residues primarily located on the N-terminal tails of core histone proteins (H2A, H2B, H3, and H4). mims.comciteab.comnih.govtocris.comebiohippo.comresearchgate.net This process is controlled by the antagonistic actions of two enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). citeab.comnih.govtocris.comebiohippo.comresearchgate.netuni.lu

HATs catalyze the addition of acetyl groups to lysine residues. The addition of an acetyl group neutralizes the positive charge of the lysine side chain, reducing the affinity between the positively charged histones and the negatively charged DNA backbone. tocris.com This weakened interaction leads to a less condensed, more open chromatin structure, known as euchromatin, which is generally associated with transcriptional activation as it allows greater access for transcription factors and the transcriptional machinery to the DNA. nih.govtocris.comebiohippo.comresearchgate.net

Conversely, HDACs remove these acetyl groups, restoring the positive charge to the lysine residues. nih.govtocris.comebiohippo.comresearchgate.netuni.lu This deacetylation strengthens the interaction between histones and DNA, promoting chromatin compaction and leading to a more condensed structure, heterochromatin. nih.govtocris.comebiohippo.comresearchgate.net Heterochromatin is typically associated with transcriptional repression due to reduced accessibility of the DNA template. nih.govtocris.comebiohippo.comresearchgate.netuni.lu

HDACs are not solely involved in modifying histones; they also deacetylate a wide array of non-histone proteins, including transcription factors, chaperones, and signaling molecules, thereby influencing numerous cellular processes beyond chromatin structure and transcription. researchgate.netciteab.comnih.govtocris.comebiohippo.comuni.luflybase.org Human HDACs are categorized into four classes (Class I, II, III, and IV) based on their homology to yeast HDACs and their enzymatic activity. nih.govtocris.comctdbase.org Classes I, II, and IV are zinc-dependent enzymes, while Class III HDACs (sirtuins) are NAD+-dependent. tocris.comctdbase.orgnih.gov This intricate interplay between acetylation and deacetylation, mediated by HATs and HDACs, is fundamental to regulating gene expression and maintaining cellular homeostasis.

Importance of HDAC Inhibitors in Biological Research

The ability of HDACis to modulate chromatin structure and gene expression has made them invaluable tools in biological research. They are widely used to investigate the functional consequences of histone acetylation and to identify specific genes and pathways regulated by HDAC activity. mims.com

Beyond their utility as research tools, HDAC inhibitors hold significant promise as therapeutic agents. Dysregulation of histone acetylation and aberrant HDAC activity have been implicated in the pathogenesis of a variety of diseases, including different types of cancer, neurodegenerative disorders, and inflammatory conditions. researchgate.netmims.comciteab.comnih.govtocris.comebiohippo.comflybase.orghiv.gov By restoring a more normal acetylation balance, HDACis can influence cellular processes such as cell cycle progression, differentiation, and apoptosis, making them attractive candidates for therapeutic intervention. nih.govmims.comciteab.comnih.govtocris.comebiohippo.comctdbase.orghiv.gov

Structure

3D Structure

Properties

IUPAC Name |

(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N4O6/c39-29(30-22-44-30)18-9-3-8-16-25-31(40)36-26(20-23-12-4-1-5-13-23)32(41)37-27(21-24-14-6-2-7-15-24)34(43)38-19-11-10-17-28(38)33(42)35-25/h1-2,4-7,12-15,25-28,30H,3,8-11,16-22H2,(H,35,42)(H,36,40)(H,37,41)/t25-,26-,27-,28+,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVXXETYXSPSOA-UFEOFEBPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2[C@H](C1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20927982 |

Source

|

| Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133155-89-2 |

Source

|

| Record name | Trapoxin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133155892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,9-Dibenzyl-1,4,7-trihydroxy-3-[6-(oxiran-2-yl)-6-oxohexyl]-3,6,9,12,13,14,15,15a-octahydro-10H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecin-10-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20927982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 133155-89-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAPOXIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GSS8DX555X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanistic Elucidation of Trapoxin A S Activity

Molecular Mechanism of Histone Deacetylase Inhibition

Trapoxin A is a microbial cyclic tetrapeptide that potently inhibits the activity of zinc-dependent histone deacetylases (HDACs). nih.govpnas.org Its mechanism of action has been a subject of extensive research, which has evolved from an initial hypothesis of irreversible covalent modification to a more refined model of tight-binding, non-covalent inhibition that mimics the enzymatic transition state. nih.govpnas.org The inhibitory function is primarily attributed to its unique amino acid side-chain, (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid (L-Aoe). nih.govnih.gov

The catalytic activity of HDACs relies on a zinc ion (Zn²⁺) located at the base of a narrow active-site pocket. mdpi.comresearchgate.net This zinc ion activates a water molecule, facilitating a nucleophilic attack on the carbonyl carbon of the acetylated lysine (B10760008) substrate. rsc.org this compound effectively obstructs this process by inserting the L-Aoe side-chain into the catalytic channel. nih.gov

High-resolution crystal structures of this compound in complex with HDAC8, a Class I HDAC, have been pivotal in elucidating the precise molecular interactions. nih.govnih.gov These structures reveal that upon binding, the ketone carbonyl of the L-Aoe side chain undergoes a nucleophilic attack by the zinc-activated water molecule. nih.govnih.gov This results in the formation of a hydrated ketone, a tetrahedral gem-diolate, which is stabilized within the active site. nih.govnih.govacs.org

This gem-diolate intermediate engages in multiple critical interactions with the enzyme:

One of the oxygen atoms of the gem-diolate coordinates directly with the catalytic zinc ion. nih.gov

The hydroxyl groups of the gem-diolate form hydrogen bonds with key catalytic residues, including the highly conserved histidine residues (H142 and H143 in HDAC8) and a tyrosine residue (Y306 in HDAC8). nih.govnih.gov

The flanking amide groups of the L-Aoe residue in the peptide backbone form hydrogen bonds with an aspartate residue (D101 in HDAC8), a key determinant in substrate recognition. nih.gov

This network of interactions firmly anchors the inhibitor in the active site, effectively blocking substrate access and inactivating the enzyme. nih.govmdpi.com

This compound exhibits a distinct specificity profile across the different classes and isoforms of HDACs. It is a particularly potent inhibitor of Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8. nih.govnih.gov Studies have shown that natural products containing an epoxyketone warhead, such as this compound and the related trapoxin B, display remarkable selectivity for Class I enzymes over the Class IIb enzyme, HDAC6. pnas.orgnih.gov For instance, the selectivity for HDAC1 versus HDAC6 can be greater than 1000-fold. rsc.orgnih.gov

In contrast, its inhibitory activity against Class IIb HDACs is significantly weaker. HDAC6, in particular, is highly resistant to this compound. pnas.org this compound also demonstrates inhibitory activity against HDAC11, the sole member of Class IV, with reported IC₅₀ values in the nanomolar range. acs.orgnih.gov The binding affinity for HDAC8 (Class I) is exceptionally high, with a dissociation constant (Kd) measured at 3 ± 1 nM. nih.govnih.gov

| HDAC Isoform (Class) | Compound | Inhibitory Concentration / Affinity | Reference |

|---|---|---|---|

| HDAC1 (Class I) | Trapoxin B | IC₅₀: <0.5 nM | pnas.org |

| HDAC4 (Class IIa) | Trapoxin B | IC₅₀: 0.6 nM | pnas.org |

| HDAC6 (Class IIb) | Trapoxin B | IC₅₀: 360 nM | pnas.org |

| HDAC8 (Class I) | This compound | K_d: 3 ± 1 nM | nih.gov |

| HDAC11 (Class IV) | This compound | IC₅₀: 94.4 ± 22.4 nM | acs.orgnih.gov |

The scientific understanding of this compound's inhibitory mechanism has undergone significant refinement over time, particularly concerning the question of its reversibility and the exact role of its epoxyketone functional group.

This compound was initially characterized as an irreversible inhibitor. pnas.orgresearchgate.net This hypothesis was based on early findings that its inhibitory effect persisted even after extensive dialysis of the enzyme-inhibitor complex. nih.gov The prevailing theory was that the α,β-epoxyketone moiety of the L-Aoe side chain acted as a reactive "warhead" that formed a covalent bond with a nucleophilic amino acid residue in the HDAC active site. pnas.orgrsc.org

However, subsequent high-resolution crystallographic studies of the HDAC8-trapoxin A complex provided compelling evidence against this covalent modification model. nih.govacs.org The crystal structure clearly showed that the epoxide ring of the L-Aoe side chain remains intact and is not opened by nucleophilic attack from any enzyme residue. nih.govnih.govnih.gov Mass spectrometry analysis further confirmed that this compound does not covalently modify the enzyme. nih.govnih.gov

The current consensus describes this compound as a "tight-binding" or "essentially irreversible" noncovalent inhibitor of Class I HDACs. nih.govacs.orgacs.org Its potent inhibition stems from an extremely slow dissociation rate from the active site, which gives the appearance of irreversibility in standard assays. nih.gov Interestingly, the mode of inhibition appears to be isoform-dependent; while it acts as an essentially irreversible inhibitor for Class I enzymes like HDAC1, it behaves as a reversible inhibitor for the Class IIb enzyme HDAC6. nih.govpnas.org

A central refinement in understanding this compound's mechanism was the discovery of the formation of a zinc-bound tetrahedral intermediate. nih.govnih.gov As revealed by the crystal structure of the HDAC8-trapoxin A complex, the ketone of the L-Aoe side chain is hydrated upon binding to form a gem-diolate. nih.govnih.govacs.org

This hydration event is critical to the inhibitor's high affinity. nih.gov The resulting tetrahedral structure mimics the geometry of the transition states flanking the tetrahedral intermediate formed during the normal catalytic hydrolysis of an acetyl-lysine substrate. nih.govnih.gov By acting as a transition-state analogue, this compound exploits the enzyme's inherent affinity for this high-energy intermediate state, leading to exceptionally tight binding. nih.gov The gem-diolate is stabilized by direct coordination to the active site zinc ion and a network of hydrogen bonds, effectively locking the inhibitor in place. nih.govnih.gov

The L-Aoe side-chain is the key structural feature responsible for this compound's inhibitory power, functioning as a sophisticated mimic of the natural HDAC substrate, acetyl-L-lysine. nih.govpnas.org The long aliphatic portion of the side chain inserts into the enzyme's substrate-binding channel. pnas.orgnih.gov

Crucially, the α,β-epoxyketone "warhead" at the terminus of the side chain is isosteric with the scissile acetyl group of the substrate. nih.govnih.gov The ketone carbonyl directly corresponds to the amide carbonyl of acetyl-L-lysine that undergoes nucleophilic attack during catalysis. nih.gov This structural mimicry is what positions the ketone for hydration into the high-affinity gem-diolate intermediate, as described previously. nih.govnih.gov The epoxide moiety, while not forming a covalent bond, is required for the "essentially irreversible" inhibition of Class I HDACs, contributing to the tight binding and slow dissociation of the inhibitor. nih.gov

Controversies and Refinements in the Mode of Inhibition

Cellular Consequences of HDAC Inhibition by this compound

This compound, a potent inhibitor of histone deacetylases (HDACs), elicits a cascade of significant events within the cell, fundamentally altering its epigenetic landscape and transcriptional machinery. By blocking the enzymatic activity of HDACs, this compound prevents the removal of acetyl groups from lysine residues on histone proteins, leading to a series of well-documented downstream effects.

Induction of Histone Hyperacetylation

The primary and most immediate cellular consequence of this compound activity is the induction of histone hyperacetylation. Histone acetylation is a dynamic and reversible post-translational modification, and its equilibrium is maintained by the opposing actions of histone acetyltransferases (HATs) and HDACs. researchgate.netacs.org this compound disrupts this balance by inhibiting HDACs, leading to a net increase in the acetylation levels of core histones. uni-saarland.de

This compound has been observed to cause the accumulation of highly acetylated core histones, including H3 and H4, in a variety of mammalian cell lines. researchgate.netsigmaaldrich.compnas.org The mechanism of inhibition is notably potent; this compound acts as an irreversible inhibitor of mammalian histone deacetylase, in contrast to other inhibitors like trichostatin A, which is reversible. researchgate.netnih.gov This irreversible action is thought to stem from the covalent binding of this compound to the enzyme, a reaction dependent on its epoxide group. researchgate.net Research has shown that even at low nanomolar concentrations, this compound effectively increases the acetylation of histones. sigmaaldrich.com This accumulation of acetylated histones is a direct indicator of HDAC inhibition within the cellular environment. pnas.org

Chromatin Remodeling and Accessibility Alterations

The hyperacetylation of histones initiated by this compound directly leads to significant alterations in chromatin structure. nih.gov The lysine residues on the N-terminal tails of histones are positively charged, allowing them to interact tightly with the negatively charged phosphate (B84403) backbone of DNA. This interaction contributes to a condensed, compact chromatin structure known as heterochromatin, which is generally associated with transcriptional repression.

Acetylation neutralizes the positive charge of the lysine residues, weakening the electrostatic interactions between the histones and DNA. pnas.org This process, induced by this compound's inhibition of HDACs, results in a more relaxed and open chromatin conformation called euchromatin. acs.orgpnas.org This "loosening" of the chromatin fiber increases the accessibility of the DNA to transcription factors and the transcriptional machinery. pnas.org Therefore, the inhibition of HDACs by this compound is a critical mechanism for modulating chromatin architecture, shifting it from a condensed, inactive state to an open, transcriptionally active state. researchgate.netacs.org

Impact on Gene Expression Profiles and Transcriptional Regulation

By remodeling chromatin and increasing DNA accessibility, this compound profoundly impacts global gene expression profiles and transcriptional regulation. The state of histone acetylation is a key determinant in controlling gene transcription. uni-saarland.detandfonline.com Hypoacetylated chromatin is a hallmark of transcriptionally silent regions, whereas hyperacetylated chromatin is characteristic of actively transcribed genes. pnas.org

Biological Activities and Downstream Cellular Processes Modulated by Trapoxin a

Regulation of Cell Cycle Progression

Trapoxin A exerts significant control over the cell cycle, primarily by inducing cell cycle arrest. This activity is a direct consequence of its function as an HDAC inhibitor, which alters the expression of key regulatory proteins.

The primary mechanism by which this compound and other HDAC inhibitors induce cell cycle arrest is through the modulation of cyclin-dependent kinase (CDK) inhibitors. nih.govjst.go.jp Research has shown that treatment with this compound leads to an elevated expression of the CDK inhibitor p21WAF1/Cip1. nih.govjst.go.jp The p21 protein plays a critical role in halting cell cycle progression by binding to and inhibiting the activity of cyclin-CDK complexes. khanacademy.org

Specifically, the induction of p21 by this compound leads to the suppression of Cdk2 kinase activity. nih.gov The increased levels of p21 associate with the cyclin E-Cdk2 complex, effectively blocking its function and preventing the cell from transitioning through the G1 phase. nih.govjst.go.jp This inhibition of Cdk2 activity is a crucial step in the growth arrest induced by HDAC inhibitors. nih.gov Furthermore, treatment with related compounds has been shown to cause a down-regulation of cyclin A, another key protein for cell cycle progression. pnas.org This multi-faceted disruption of the cell cycle machinery underscores the potent regulatory effects of this compound.

| Key Protein | Effect of this compound Treatment | Consequence |

| p21WAF1/Cip1 | Markedly Increased Expression | Inhibition of Cdk2 Kinase Activity |

| Cyclin A | Reduced Expression | Cell Cycle Arrest |

| Cyclin E-Cdk2 Complex | Blocked by increased p21 | G1 Phase Arrest |

This table summarizes the effects of this compound on key cell cycle regulatory proteins.

The effect of this compound on specific phases of the cell cycle can be concentration and cell-type dependent. In studies involving Adipose Tissue-Derived Mesenchymal Stem Cells (ASCs), short-term treatment with nanomolar concentrations of this compound stimulated cell proliferation. thieme-connect.comnih.govtbzmed.ac.ir This treatment resulted in a significant percentage of ASCs entering the S-phase of the cell cycle, the phase where DNA replication occurs. tbzmed.ac.irthieme-connect.com

Conversely, other studies using different cell lines and higher concentrations of related HDAC inhibitors have shown an arrest in the G1 phase, leading to a decrease in the population of cells in the S-phase. pnas.org At even higher concentrations, a cell cycle arrest at both the G1 and G2 phases has been observed. pnas.org This indicates that the influence of this compound on cell cycle phase distribution is a nuanced process.

Modulation of Cellular Differentiation Pathways

This compound's ability to inhibit HDACs also profoundly influences cellular differentiation, promoting a shift towards a more differentiated or stable phenotype in various cell types.

This compound was initially identified for its remarkable ability to induce morphological reversion in cancer cells. nih.gov Specifically, it can cause sis-oncogene-transformed NIH3T3 fibroblasts, which typically exhibit a rounded, transformed phenotype, to revert to the flattened, normal morphology of untransformed cells. researchgate.net

This "detransforming" activity is a characteristic feature of potent HDAC inhibitors. pnas.org Other natural products, such as trichostatin A and depudecin, also induce similar morphological changes in cells transformed by different oncogenes, like v-ras. pnas.orgpnas.orgnih.gov The underlying mechanism is believed to be the reorganization of the cellular cytoskeleton, particularly the actin stress fibers, which are often lost during malignant transformation. pnas.org This suggests that by inhibiting HDACs, this compound can reprogram gene expression to restore a more normal cellular architecture.

A key indicator of stemness is the expression of a specific set of transcription factors that maintain the pluripotent state. Research has demonstrated that treating ASCs with this compound leads to a significant upregulation in the mRNA levels of several critical stemness marker genes. tbzmed.ac.irthieme-connect.com

These genes include:

Oct-4 (Octamer-binding transcription factor 4)

Sox-2 (SRY-box transcription factor 2)

Nanog

TERT (Telomerase Reverse Transcriptase)

Klf-4 (Kruppel-like factor 4)

Rex-1 (Reduced expression 1)

The coordinated expression of these factors, such as Oct-4, Sox-2, and Klf-4, is essential for maintaining the self-renewal and pluripotency of stem cells. nih.gov By promoting the expression of this network of genes, this compound helps preserve the desirable characteristics of ASCs for therapeutic applications. thieme-connect.com

| Stemness Marker Gene | Effect of this compound Treatment in ASCs |

| Oct-4 | Significant Upregulation |

| Sox-2 | Significant Upregulation |

| Nanog | Significant Upregulation |

| TERT | Significant Upregulation |

| Klf-4 | Significant Upregulation |

| Rex-1 | Significant Upregulation |

This table shows the impact of this compound on the expression of key stemness genes in Adipose Tissue-Derived Mesenchymal Stem Cells (ASCs).

Influence on Adipose Tissue-Derived Mesenchymal Stem Cell (ASC) Stemness

Enhancement of Multilineage Differentiation Potential (e.g., Osteogenesis)

This compound has been demonstrated to enhance the differentiation potential of mesenchymal stem cells (MSCs), particularly their commitment to the osteogenic lineage. In studies involving adipose tissue-derived mesenchymal stem cells (ASCs), treatment with nanomolar concentrations of this compound resulted in a significant enhancement of their osteogenic differentiation potential. nih.govthieme-connect.com This effect is closely linked to the compound's ability to modulate the expression of key genes that govern cell fate and pluripotency.

Short-term treatment with this compound was found to stimulate the proliferation of ASCs, with a notable percentage of cells entering the S-phase of the cell cycle. nih.govtbzmed.ac.ir More importantly, this treatment led to the significant up-regulation of several critical stemness marker genes. nih.govthieme-connect.com The increased expression of these genes is indicative of an enhanced state of "stemness," which can contribute to a greater capacity for differentiation into various lineages.

The table below summarizes the key stemness marker genes that were observed to be significantly up-regulated in ASCs following treatment with this compound.

| Gene Symbol | Gene Name | Role in Stem Cells |

| Oct-4 | Octamer-binding transcription factor 4 | A key regulator of pluripotency. |

| Sox-2 | SRY-box transcription factor 2 | Essential for maintaining self-renewal. |

| Nanog | Nanog homeobox | A crucial transcription factor for pluripotency. |

| TERT | Telomerase reverse transcriptase | Maintains telomere length, allowing for extended proliferation. |

| Klf-4 | Kruppel-like factor 4 | Involved in the regulation of self-renewal. |

| Rex-1 | ZFP42 zinc finger protein | A marker of pluripotent stem cells. |

This data is based on findings from studies on adipose tissue-derived mesenchymal stem cells treated with this compound. nih.govthieme-connect.com

By promoting a more robust stem-like state, this compound primes these cells for more efficient differentiation into specialized cell types like osteoblasts when provided with the appropriate cues.

Promotion of Hematopoietic Stem Cell (HSC) Self-Renewal

The self-renewal of hematopoietic stem cells (HSCs) is a tightly regulated process crucial for maintaining a lifelong supply of all blood cell lineages. Histone deacetylase inhibitors, as a class of compounds including this compound, have been shown to play a role in promoting the self-renewal of HSCs during ex vivo (outside the body) culture. nih.gov

In research settings, murine HSCs cultured with HDAC inhibitors, such as this compound, were able to maintain a more primitive, undifferentiated phenotype compared to control cultures. nih.gov This maintenance of a primitive state is a key aspect of self-renewal, preventing the premature differentiation of the stem cell pool.

Further studies on human HSCs demonstrated that culture with HDAC inhibitors could lead to a significant increase in the number of cells expressing Thy-1, a marker associated with primitive hematopoietic cells. nih.gov While some studies have highlighted other HDAC inhibitors like chlamydocin (B1668628) as being particularly effective in this regard, this compound was among the inhibitors initially identified as capable of modulating these cellular processes. nih.gov The underlying principle is that by inhibiting HDACs, these compounds can alter gene expression patterns to favor the maintenance of stemness and promote self-renewal over differentiation.

Induction of Apoptosis in Dysregulated Cell Systems

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Histone deacetylase inhibitors, including this compound, are known to induce apoptosis in various cancer cell lines, making them a subject of interest in oncology research. cellmolbiol.orgpnas.org The induction of apoptosis by these compounds is often mediated through the intrinsic, or mitochondrial, pathway. cellmolbiol.orgpnas.org

This pathway is heavily regulated by the Bcl-2 family of proteins, which consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). nih.govnih.gov HDAC inhibitors can shift the balance in favor of the pro-apoptotic proteins. cellmolbiol.org Research has shown that treatment with HDAC inhibitors can lead to:

Increased expression of pro-apoptotic proteins: such as Bax. cellmolbiol.org

Decreased expression of anti-apoptotic proteins: such as Bcl-2 and Bcl-xL. cellmolbiol.org

This alteration in the expression of Bcl-2 family proteins leads to increased mitochondrial outer membrane permeabilization. mdpi.com This event triggers the release of cytochrome c from the mitochondria into the cytoplasm. pnas.org Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome, which in turn activates a cascade of cysteine proteases known as caspases (e.g., caspase-9 and caspase-3), ultimately leading to the execution of the apoptotic program. pnas.org

The table below outlines the key molecular events in the this compound-induced apoptotic pathway.

| Step | Molecular Event | Key Proteins Involved |

| 1 | Inhibition of HDAC enzymes by this compound. | HDACs |

| 2 | Altered gene expression, favoring pro-apoptotic signals. | Bcl-2 family (Bax, Bcl-2) |

| 3 | Increased mitochondrial outer membrane permeabilization. | Bax, Bak |

| 4 | Release of cytochrome c into the cytoplasm. | Cytochrome c |

| 5 | Formation of the apoptosome and activation of initiator caspases. | Apaf-1, Caspase-9 |

| 6 | Activation of executioner caspases, leading to cell death. | Caspase-3 |

Role in Immune Response Modulation via Specific HDAC Inhibition (e.g., HDAC11)

Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDACs and has been identified as a critical regulator of the immune system. nih.govacs.org It plays a significant role in modulating the balance between immune activation and tolerance. nih.gov this compound and its analogues have emerged as important tools for studying and targeting this specific HDAC isoform.

While this compound itself is a potent inhibitor of class I HDACs, it also exhibits inhibitory activity against HDAC11 in the sub-micromolar range. nih.govacs.org Furthermore, researchers have successfully developed analogues of this compound that are highly potent and selective inhibitors of HDAC11. nih.govnih.govgwu.edu

The inhibition of HDAC11 has profound effects on the immune response. One of the key mechanisms involves the regulation of interleukin-10 (IL-10), an anti-inflammatory cytokine. nih.govmdpi.com HDAC11 has been shown to repress the expression of the IL-10 gene in antigen-presenting cells (APCs). nih.gov Therefore, inhibition of HDAC11 by compounds like this compound or its analogues can lead to an up-regulation of IL-10, which can help to suppress inflammatory responses.

Additionally, HDAC11 has a high defatty-acylase activity, and one of its physiological substrates is serine hydroxymethyltransferase 2 (SHMT2). nih.gov The defatty-acylation of SHMT2 by HDAC11 leads to an increase in type I interferon signaling. nih.govacs.org Consequently, the inhibition of HDAC11 can modulate this pathway, which is crucial for antiviral responses and other immune functions. nih.govacs.org This suggests that by targeting HDAC11, this compound-related compounds have the potential to treat diseases by modulating the type I interferon response. nih.govacs.org

Structure Activity Relationship Sar Studies and Analog Development

Elucidation of Key Structural Determinants for Activity

The biological activity of trapoxin A is intricately linked to its specific chemical structure. Two key components have been identified as critical for its function: the cyclic tetrapeptide backbone and the epoxyketone warhead.

Significance of the Cyclic Tetrapeptide Backbone

The cyclic tetrapeptide backbone of this compound plays a vital role in its interaction with HDAC enzymes. This macrocyclic structure provides a rigid scaffold that presents the key functional groups, particularly the epoxyketone warhead, in a specific conformation optimal for binding within the HDAC active site. nih.govbakerlab.org The cyclic nature also contributes to enhanced metabolic stability and potentially influences cell permeability compared to linear peptides. researchgate.netnih.gov Studies comparing cyclic tetrapeptides with larger macrocycles or linear analogues have highlighted the importance of the ring size and the specific amino acid sequence and chirality in determining inhibitory potency and isoform selectivity. scispace.comaacrjournals.org For instance, the conformation of the zinc-binding residue within the cyclic peptide is essentially identical to that of the acetyllysine substrate in complexes with HDACs, suggesting the macrocycle effectively mimics the natural substrate presentation. bakerlab.org

Contribution of the Epoxyketone Warhead to Inhibitory Potency

The α,β-epoxyketone moiety, located on the L-Aoe (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid) residue, is the critical "warhead" responsible for this compound's potent and essentially irreversible inhibition of classical HDACs. nih.govrsc.orgacs.org This functional group is believed to interact with the catalytic zinc ion in the HDAC active site and potentially undergo nucleophilic attack by a residue within the enzyme, forming a covalent or very tight non-covalent complex. nih.govresearchgate.netrsc.orgrsc.org Crystal structures of HDACs in complex with epoxyketone-containing inhibitors reveal that the ketone moiety undergoes nucleophilic attack to form a zinc-bound tetrahedral gem-diolate, mimicking the transition state of the deacetylation reaction. nih.govacs.org The epoxide ring is also crucial for the inhibitory activity. nih.govrsc.org Modification or reduction of the epoxyketone group, such as reduction of the epoxide to an alcohol or the ketone to an alcohol, leads to a significant loss or complete abolition of inhibitory activity, underscoring its essential role. researchgate.netrsc.org

Challenges and Strategies in Chemical Synthesis of this compound and Its Analogues

The complex structure of this compound, particularly the presence of the unusual amino acid L-Aoe and the cyclic peptide backbone, presents significant challenges for chemical synthesis. Despite its biological promise, the difficulty in synthesis and structural modification has limited the number of reported synthetic derivatives. acs.orgnih.gov

Methodologies for Cyclic Peptide Assembly (e.g., Liquid Phase, Solid Phase Synthesis, Cyclization Techniques)

The synthesis of cyclic peptides like this compound typically involves the assembly of the linear peptide chain followed by a macrolactamization (cyclization) step. Both liquid-phase and solid-phase peptide synthesis (SPPS) methodologies have been employed. aacrjournals.orgrsc.org SPPS offers advantages in terms of ease of handling and purification. Cyclization can be performed either on the solid support after linear peptide assembly or in solution after cleavage of the linear peptide from the resin. aacrjournals.org Different cyclization techniques are utilized to form the final macrocyclic ring, often requiring careful optimization to achieve good yields and minimize side reactions like dimerization. nih.govresearchgate.net Palladium-catalyzed allylic alkylation has also been reported as a tool for constructing complex, non-proteinogenic amino acids like those found in this compound and for peptide modification reactions used in its synthesis. acs.orgnih.gov

Approaches for Introducing and Modifying the Epoxyketone Moiety

The stereoselective synthesis and incorporation of the unusual amino acid L-Aoe, containing the epoxyketone warhead, is a key challenge in this compound synthesis. rsc.org Various approaches have been developed for the stereoselective synthesis of epoxyketone-containing amino acid precursors. These include methodologies such as alkylation of imino glycinates, phosphonate (B1237965) condensation of glycine (B1666218) derivatives, and the use of enantiomerically pure amino acid precursors. rsc.org Diastereoselective Corey-Chaykovsky reactions have been used to prepare the epoxyketone moiety from oxazolidine (B1195125) sulfur ylides. thieme-connect.comthieme-connect.com Modifying the epoxyketone moiety has also been explored to alter activity and selectivity. For example, introducing alkyl chains at specific positions of the epoxyketone has been shown to significantly impact HDAC isoform selectivity, particularly for HDAC11. researchgate.netacs.orgthieme-connect.com

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives aim to create compounds with improved potency, selectivity for specific HDAC isoforms, and potentially better pharmacokinetic properties. researchgate.netacs.orgnih.gov Few synthetic derivatives of this compound have been reported due to the synthetic challenges associated with its complex structure. acs.orgnih.gov However, recent efforts have focused on modifying the epoxyketone moiety and the peptide backbone to achieve desired biological profiles. researchgate.netnih.govchemrxiv.org

One strategy involves modifying the epoxyketone warhead. For instance, analogues with long hydrocarbon chains introduced at the β-position of the epoxyketone have shown significantly increased potency and selectivity for HDAC11 compared to the natural this compound. researchgate.netacs.orgthieme-connect.com The orientation of the epoxide has been indicated as crucial for guiding hydrophobic chains into the enzyme pocket. thieme-connect.com

Another avenue explores modifications to the cyclic peptide backbone. While the trapoxin macrocycle contributes substantially to binding affinity against class I HDACs, modifications have been investigated to potentially alter isoform selectivity. nih.govchemrxiv.org However, achieving selectivity through backbone modifications can be challenging. nih.gov Hybrid compounds incorporating features of trapoxin and other HDAC inhibitors like trichostatin A (TSA), such as replacing the epoxyketone with a hydroxamic acid, have also been synthesized to study the impact of different zinc-binding groups and the cyclic peptide scaffold on activity and selectivity. aacrjournals.orgpnas.org

The data below illustrates the difference in HDAC11 inhibitory potency between this compound and a potent analogue, TD034, which features an alkyl substitution at the β-position of the epoxyketone. researchgate.netacs.orgthieme-connect.com

| Compound | HDAC11 IC₅₀ (nM) | Fold Increase in Potency vs. This compound |

| This compound | 94.4 ± 22.4 | 1 |

| TD034 | 5.1 ± 1.1 | ~18.5 |

*Data derived from in vitro enzymatic assays. researchgate.netacs.orgthieme-connect.com

These studies highlight that targeted modifications, particularly to the epoxyketone warhead, can lead to the development of highly potent and selective this compound analogues with potential therapeutic applications. researchgate.netacs.org

Affinity Probe Development (e.g., K-trap)

The electrophilic epoxyketone moiety of this compound is critical for its irreversible inhibition of HDACs, as it allows for covalent interaction with a nucleophilic residue in the enzyme's active site nih.govkaust.edu.sa. This feature was exploited in the development of affinity probes based on this compound. One notable example is K-trap, a trapoxin-based affinity resin nih.govnih.gov.

K-trap was developed by modifying this compound to include a handle for immobilization onto a solid support nih.govkaust.edu.sa. Specifically, a lysine (B10760008) residue was incorporated into the cyclic peptide structure of trapoxin B, a closely related analog, to facilitate functionalization and attachment to an affinity matrix nih.gov. This modification allowed researchers to use K-trap to enrich and identify proteins that bind to this compound nih.gov. The use of K-trap was instrumental in the first molecular characterization and isolation of mammalian HDAC1, demonstrating the power of natural product-based affinity probes in target identification nih.govnih.govpnas.org. Studies using K-trap showed that wild-type HDAC1 bound to the matrix, while active-site mutants did not, suggesting a direct correlation between catalytic activity and trapoxin binding pnas.org.

Hybrid Inhibitors (e.g., Cyclic Hydroxamic Acid-Containing Peptides (CHAPs) with Trichostatin A Moieties)

Hybrid inhibitors combining structural features of this compound and trichostatin A (TSA) have been developed to explore different mechanisms of HDAC inhibition and improve properties. TSA is a reversible HDAC inhibitor that chelates the catalytic zinc ion through its hydroxamic acid group researchgate.netnih.gov. This compound, in contrast, utilizes its epoxyketone for irreversible covalent binding nih.govresearchgate.net.

Cyclic hydroxamic acid-containing peptides (CHAPs) represent a class of hybrid inhibitors designed by replacing the epoxyketone moiety of this compound or related cyclic tetrapeptides with a hydroxamic acid group similar to that found in TSA aacrjournals.orgpnas.orgnih.gov. CHAP1, a hybrid of trapoxin B and TSA, was synthesized and found to be a potent inhibitor of HDAC1 at low nanomolar concentrations nih.govpnas.org. Unlike the irreversible inhibition by trapoxin, CHAP1 exhibited reversible inhibition of HDAC1, similar to TSA nih.govpnas.orgnih.gov.

SAR studies on CHAP derivatives revealed several structural requirements for potent HDAC inhibition. The cyclic tetrapeptide structure was found to be more effective than an octapeptide structure aacrjournals.org. Hydrophobic amino acids at specific positions within the cyclic peptide were also important aacrjournals.org. The chirality of the amino acids influenced inhibitory strength, with certain combinations showing stronger inhibition aacrjournals.org. These studies suggested that the cyclic tetrapeptide portion of CHAP acts as a "cap" that interacts with the rim of the HDAC active site pocket, while the aliphatic chain bearing the hydroxamic acid inserts into the pocket to chelate the zinc ion aacrjournals.orgpnas.org. The length of the aliphatic chain was also found to be important, with a length corresponding to that of acetylated lysine showing stronger inhibition nih.govpnas.orgresearchgate.net.

Interestingly, while TSA inhibited HDAC1, HDAC4, and HDAC6 to a similar extent, HDAC6 was found to be resistant to inhibition by trapoxin and CHAP1 nih.govpnas.orgnih.gov. This suggested that the cyclic tetrapeptide framework influences the target enzyme specificity nih.govpnas.org. The development of CHAPs demonstrated that replacing the epoxyketone with a hydroxamic acid could convert trapoxin from an irreversible inhibitor to a reversible one that chelates the zinc ion like TSA, while retaining potent activity nih.govpnas.org.

Development of Isoform-Selective Analogues (e.g., TD034 for HDAC11)

Developing isoform-selective HDAC inhibitors is crucial for both biological research and therapeutic applications, as different HDAC isoforms have distinct biological functions researchgate.netacs.orgnih.gov. While this compound is a potent inhibitor of several HDACs, efforts have been made to develop analogs with enhanced selectivity for specific isoforms, such as HDAC11.

HDAC11 is the sole member of the class IV HDAC family and has unique functions, including efficient removal of long-chain fatty acyl groups from proteins researchgate.netnih.govuni-halle.de. Unlike other HDACs, the crystal structure of human HDAC11 has not yet been reported, which complicates structure-based drug design uni-halle.demdpi.com. However, its preference for long-chain fatty acyl substrates suggests the presence of a hydrophobic pocket near its catalytic site uni-halle.de.

Rational Design Principles for Selectivity Enhancement

Rational design principles for achieving HDAC isoform selectivity often involve modifying the different parts of the inhibitor molecule: the zinc-binding group (ZBG), the linker, and the cap group mdpi.commdpi.com. For this compound analogs, modifications have focused on the epoxyketone ZBG and the cyclic peptide cap.

Given HDAC11's preference for bulky, hydrophobic substrates, a strategy for developing HDAC11-selective this compound analogs has involved introducing long alkyl chains into the inhibitor structure researchgate.netuni-halle.demdpi.com. This approach is based on the hypothesis that HDAC11's active site can preferentially accommodate such hydrophobic substituents uni-halle.demdpi.com. This principle has been applied to other HDAC inhibitor scaffolds, such as N-alkylated hydrazides, to achieve HDAC11 selectivity uni-halle.demdpi.com.

Impact of Substituent Modifications on Potency and Specificity

Modifications to the epoxyketone moiety of this compound have shown a significant impact on both potency and selectivity for HDAC11. For example, the this compound analog TD034 was developed by introducing a long alkyl chain at the β-position of the epoxyketone acs.orgnih.gov.

In enzymatic assays, TD034 demonstrated significantly increased potency against HDAC11 compared to this compound. TD034 had an IC₅₀ of 5.1 ± 1.1 nM for HDAC11, while this compound had an IC₅₀ of 94.4 ± 22.4 nM, representing a nearly 20-fold increase in potency for TD034 nih.gov. This indicates that the introduction of the long alkyl chain is highly favorable for HDAC11 inhibition.

| Compound | HDAC11 IC₅₀ (nM) |

| This compound | 94.4 ± 22.4 |

| TD034 | 5.1 ± 1.1 |

Substitution at the α-position of the epoxyketone with an alkyl group, in contrast, abolished HDAC11 inhibition nih.gov. This highlights the importance of the specific position of the substituent for activity against HDAC11.

Furthermore, TD034 exhibited high selectivity for HDAC11 over other HDACs and sirtuins in enzymatic assays nih.gov. This selectivity is attributed to the long alkyl chain, which is hypothesized to be accommodated by a hydrophobic pocket within the HDAC11 active site uni-halle.demdpi.com. This rational design approach, guided by the understanding of HDAC11's substrate preference, successfully yielded a potent and selective this compound analog.

The development of TD034 exemplifies how targeted substituent modifications based on rational design principles can significantly impact the potency and isoform selectivity of this compound analogs, particularly for enzymes like HDAC11 which possess unique active site characteristics researchgate.netnih.govuni-halle.de.

Advanced Research Methodologies for Trapoxin a Analysis

Enzymatic Assays for Histone Deacetylase Activity

Enzymatic assays are fundamental for evaluating the ability of trapoxin A to inhibit the catalytic activity of HDAC enzymes. These assays can be performed in vitro using purified enzymes or in cellular contexts to measure changes in protein acetylation levels.

In Vitro Biochemical Assays

In vitro biochemical assays measure the direct inhibition of HDAC enzyme activity by this compound using purified or partially purified enzymes and defined substrates. These assays typically involve incubating the HDAC enzyme with a suitable acetylated substrate in the presence or absence of this compound. The level of deacetylation is then quantified using various detection methods.

Studies have utilized in vitro enzymatic assays to determine the inhibitory potency of this compound against different HDAC isoforms. For instance, this compound has shown sub-micromolar inhibition against HDAC11 in enzymatic assays acs.orgnih.gov. An analogue of this compound, TD034, demonstrated even higher potency against HDAC11, with an IC₅₀ value of 5.1 ± 1.1 nM, compared to this compound's IC₅₀ of 94.4 ± 22.4 nM against HDAC11 using a myristoylated H3K9 peptide substrate researchgate.net. This compound has also been used as a positive control in enzymatic assays for non-selective inhibition of Zn²⁺-dependent HDACs chemrxiv.org.

The mode of inhibition by this compound has also been investigated using in vitro assays, suggesting it acts as an essentially irreversible inhibitor of class I HDACs nih.govnih.gov. However, studies on its analogue, TD034, indicated reversible inhibition of HDAC11 acs.orgnih.gov.

Data from in vitro studies can be presented in tables to compare the inhibitory activity of this compound across different HDAC isoforms or against analogues.

| Compound | Target HDAC | Substrate | IC₅₀ (nM) | Reference |

| This compound | HDAC11 | Myristoylated peptide | 94.4 ± 22.4 | researchgate.net |

| TD034 | HDAC11 | Myristoylated peptide | 5.1 ± 1.1 | researchgate.net |

| This compound | HDAC11 | Peptidic substrate 1 | 170 (IC₅₀), 24 (Kᵢ) | acs.org |

Note: IC₅₀ values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Cellular Assays for Measuring Protein Acetylation Levels

Cellular assays are used to assess the effect of this compound on protein acetylation within a living cell context. These assays measure the accumulation of acetylated proteins, particularly histones, as a consequence of HDAC inhibition. Western blotting is a common technique used in these assays to detect changes in the acetylation status of specific proteins.

Treatment of mammalian cells with this compound leads to the accumulation of highly acetylated core histones researchgate.netpnas.org. Cellular assays have shown that this compound can increase the acetylation levels of all four core histones in vivo pnas.org. This compound treatment has also been shown to increase the level of chromatin acetylation associated with histone H3 in the promoter region of specific genes, such as p21(waf1) nih.gov.

While this compound is known for its potent inhibition of class I HDACs, studies using cellular assays with analogues like TD034 have demonstrated selective inhibition of HDAC11, without significantly affecting the acetylation levels of targets of other HDACs like HDAC6, SIRT2, class I HDACs, and SIRT1 at tested concentrations acs.org.

Cellular assays provide valuable insights into the biological activity of this compound and its ability to penetrate cells and inhibit HDACs in their native environment.

Structural Biology Techniques

Structural biology techniques, particularly X-ray crystallography, are invaluable for determining the three-dimensional structure of HDAC enzymes in complex with inhibitors like this compound. These structures provide detailed information about the binding mode of the inhibitor and the interactions it makes within the enzyme's active site.

X-ray Crystallography of this compound-HDAC Complexes

X-ray crystallography has been successfully applied to study the interaction of this compound with HDAC enzymes. The crystal structure of the HDAC8-trapoxin A complex has been determined at a high resolution of 1.24 Å (PDB accession code 5VI6) nih.govacs.orgrcsb.org. This structure provides a detailed view of how this compound binds to a class I HDAC.

The crystallographic data reveal that the ketone moiety of the L-Aoe residue in this compound undergoes nucleophilic attack within the HDAC active site, forming a zinc-bound tetrahedral gem-diolate nih.govnih.govacs.orgrcsb.org. This intermediate mimics the tetrahedral intermediate and transition states that occur during the natural deacetylation reaction catalyzed by HDACs nih.govacs.orgrcsb.org.

Insights into Binding Modes and Active Site Interactions

The crystal structure of the HDAC8-trapoxin A complex provides crucial insights into the binding mode of this compound and its interactions within the HDAC active site. The L-Aoe side chain, containing the α,β-epoxyketone, serves as the zinc-coordinating group nih.gov. The ketone carbonyl group is isosteric with the scissile carbonyl of the acetyl-L-lysine substrate nih.gov.

The structure shows that the zinc-bound gem-diolate formed by the ketone moiety is stabilized by interactions with active site residues nih.govacs.orgrcsb.org. Notably, a conserved acidic residue (Asp101 in HDAC8) at the active site pocket surface is crucial for the inhibition by cyclic peptide inhibitors like this compound, forming important hydrogen bonds with the peptide bonds of the inhibitor researchgate.net. Mutation of this aspartate residue abolishes inhibition by this compound researchgate.net.

The epoxide moiety of the L-Aoe side chain is clearly intact in the HDAC8-trapoxin A complex and does not appear to make direct hydrogen bond interactions with enzyme residues or water molecules nih.gov. While this compound was initially thought to form a covalent complex via the epoxide, crystallographic and mass spectrometry data indicate that it binds tightly but does not covalently modify the enzyme, at least in the case of HDAC8, and the epoxide remains intact nih.govnih.govacs.org. The epoxide moiety is believed to be important for the essentially irreversible inhibitory activity against class I HDACs, potentially by influencing the stability or conformation of the bound state nih.gov.

Comparison of the HDAC8-trapoxin A complex with structures of other HDAC-inhibitor complexes, such as HDAC6-HC toxin, provides further insight into the structural basis for the differential potency and selectivity of these inhibitors against different HDAC classes nih.govnih.gov.

Molecular and Cellular Biology Approaches

Molecular and cellular biology approaches are employed to investigate the broader biological effects of this compound beyond direct enzyme inhibition. These methods help to understand how HDAC inhibition by this compound impacts cellular processes, gene expression, and protein function.

Techniques such as Western blotting are used to monitor changes in the acetylation status of specific histone and non-histone proteins in cells treated with this compound nih.govaacrjournals.org. Chromatin immunoprecipitation (ChIP) assays can be used to assess the effect of this compound on histone acetylation at specific gene promoters nih.gov.

This compound has been shown to induce changes in the transcription of specific genes, correlating with increased histone acetylation levels pnas.orgnih.gov. For example, this compound treatment has been found to activate p21(waf1) transcription, leading to elevated protein levels nih.gov. It also increased cyclin E transcription nih.gov. These changes in gene expression can lead to downstream effects on cellular processes such as cell cycle arrest and apoptosis nih.gov.

Molecular and cellular biology studies also help to elucidate the cellular targets of this compound and its analogues. While this compound is known as a class I HDAC inhibitor, studies using analogues have explored their selectivity towards specific HDAC isoforms like HDAC11 and their impact on the acylation of non-histone substrates such as SHMT2 acs.orgnih.gov.

These approaches, often combined with techniques like quantitative video-microscopy or computational analysis of large-scale cellular data, provide a comprehensive understanding of the molecular and cellular consequences of this compound-mediated HDAC inhibition gu.senih.govscripps.eduunimelb.edu.au.

Flow Cytometry for Cell Cycle and Phenotypic Analysis

Flow cytometry is a widely used technique for analyzing cell populations based on their light-scattering and fluorescent properties. In the context of studying compounds like this compound, flow cytometry is valuable for assessing effects on the cell cycle and identifying changes in cellular phenotype thermofisher.comnih.gov. Cell cycle analysis by flow cytometry typically involves staining cellular DNA with fluorescent dyes such as propidium (B1200493) iodide (PI) or DAPI thermofisher.comnih.gov. The intensity of the fluorescence signal is proportional to the DNA content, allowing researchers to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) thermofisher.comnih.gov. This method can also reveal the presence of apoptotic cells, which exhibit fractional DNA content nih.gov. Beyond DNA content, flow cytometry can be used for bivariate analysis, combining DNA staining with the detection of proliferation-associated proteins like cyclins, which helps in distinguishing specific cell cycle stages and correlating protein expression with the cell cycle position nih.gov. Phenotypic analysis using flow cytometry can involve identifying distinct cell populations based on various markers or functional characteristics, such as the ability to efflux certain fluorescent dyes, a property used to identify side populations in stem cells thermofisher.comgoogleapis.com. While flow cytometry is a standard technique applicable to studying the cellular impact of compounds like this compound, specific detailed findings on this compound's direct effects on cell cycle distribution or phenotype as measured solely by flow cytometry were not extensively detailed in the consulted literature within the scope of this section.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is a highly sensitive technique used to quantify nucleic acid levels, particularly for analyzing gene expression unite.itthermofisher.com. This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific cDNA sequences using PCR unite.itthermofisher.com. The accumulation of PCR product is monitored in real-time using fluorescent dyes or probes, allowing for the quantitative measurement of transcript levels thermofisher.com. qPCR can be used for both relative quantification, comparing gene expression levels between different samples (e.g., treated vs. untreated cells), and absolute quantification thermofisher.com. In research involving this compound, or its analogues, qPCR has been applied to assess changes in the transcription of target genes. For instance, studies utilizing this compound analogues have employed qRT-PCR to examine the expression levels of genes downstream of specific pathways, such as YAP1 downstream genes like CTGF and CYR61, in cell lines like A549 cells treated with the compound acs.org. This demonstrates the utility of qPCR in elucidating the transcriptional effects mediated by this compound or its derivatives.

Two-Photon Excitation Microparticle Fluorometry for Intracellular Dynamics

Two-photon excitation (TPE) fluorescence microscopy is an advanced imaging technique that utilizes the near-simultaneous absorption of two photons for excitation, typically in the near-infrared range thermofisher.comnih.gov. This allows for deeper tissue penetration, reduced scattering, and minimized phototoxicity compared to conventional one-photon microscopy, making it suitable for imaging live cells and tissues thermofisher.comnih.gov. TPE microscopy is employed to visualize intracellular structures and dynamic processes with high spatial resolution nih.govtechnion.ac.il. It can be combined with fluorescent probes and biosensors to monitor intracellular dynamics, such as changes in ion concentrations, pH, or energy status (e.g., ATP:ADP ratio) through techniques like ratiometric imaging researchgate.net. While two-photon excitation microscopy is a powerful tool for studying intracellular dynamics, the consulted literature within the scope of this section did not provide specific research findings detailing the application of "two-photon excitation microparticle fluorometry" in the analysis of this compound's effects on intracellular dynamics.

Biophysical Characterization of Inhibitor-Enzyme Interactions

Understanding the mechanism by which this compound inhibits its target enzymes, particularly histone deacetylases, involves detailed biophysical characterization of the inhibitor-enzyme interaction.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry (ITC) is a label-free technique used to directly measure the heat changes that occur when two molecules interact, providing a complete thermodynamic profile of the binding event harvard.edujournalofappliedbioanalysis.com. ITC experiments yield crucial parameters such as binding affinity (dissociation constant, Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction harvard.edujournalofappliedbioanalysis.com. This technique is particularly valuable for quantifying the strength of the binding between an inhibitor and its target enzyme. In the case of this compound, ITC has been instrumental in characterizing its binding to histone deacetylases. For example, ITC measurements have shown that this compound binds tightly to HDAC8, a class I histone deacetylase, with a dissociation constant (Kd) of 3 ± 1 nM nih.gov. This indicates a high binding affinity. Comparative studies using ITC have demonstrated that this compound exhibits significantly enhanced binding affinity to HDAC8 compared to structurally related compounds like apicidin, with this compound showing an 83-fold tighter binding (Kd = 250 ± 70 nM for apicidin) nih.gov. ITC has also provided insights into the nature of the interaction, confirming that this compound binds tightly without forming a covalent modification with the enzyme in this specific interaction, suggesting the epoxide moiety remains intact upon binding to HDAC8 nih.gov.

Mass Spectrometry for Covalent Adduct Detection and Proteomic Profiling

Mass Spectrometry (MS) is a versatile analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of compounds. In the study of inhibitor-enzyme interactions, MS is particularly valuable for detecting and identifying covalent adducts formed between a compound and its protein target, as well as for broader proteomic profiling to understand the cellular proteins affected by treatment momentum.biocreative-proteomics.comnih.govstonybrookmedicine.edu. Various MS-based strategies exist for the identification of protein covalent adducts, including "bottom-up" proteomics where proteins are digested into peptides before MS analysis, and techniques involving the analysis of amino acids after protein hydrolysis nih.gov. LC-MS/MS is commonly used for the identification and quantification of covalent modifications nih.gov. Proteomic profiling using MS can involve analyzing changes in protein expression levels or post-translational modifications across the proteome in response to treatment with a compound momentum.biostonybrookmedicine.edufrontlinegenomics.com. While this compound is known as an irreversible inhibitor of class I HDACs, the mechanism involves the epoxide moiety nih.gov. Mass spectrometry has been employed in this compound research to investigate its interaction with target enzymes. Notably, mass spectrometry has been used to confirm that this compound binds tightly to HDAC8 and does not appear to form a covalent modification with this specific enzyme, supporting a tight, but non-covalent, interaction in this context nih.gov. MS-based proteomics can also be applied to identify potential off-target proteins or to investigate the downstream cellular pathways affected by this compound by analyzing changes in protein abundance or modification on a large scale momentum.biostonybrookmedicine.edufrontlinegenomics.com.

Comparative Epigenetic Pharmacology

Comparison with Other Natural Product HDAC Inhibitors

Trapoxin A belongs to a class of natural products known for their HDAC inhibitory activity. Comparing its properties and mechanisms to other well-studied natural product HDAC inhibitors provides crucial insights into the diverse ways these molecules modulate epigenetic processes.

Trichostatin A (TSA) and Distinct Inhibitory Mechanisms

Trichostatin A (TSA) is another widely studied natural product HDAC inhibitor, structurally distinct from this compound. nih.govnih.govfishersci.caciteab.com While both compounds are potent HDAC inhibitors, their mechanisms of action differ significantly. TSA is a hydroxamic acid-containing compound that inhibits HDACs by chelating a zinc ion in the enzyme's active site. nih.govnih.govnih.govpnas.orgresearchgate.netaacrjournals.orgturkjps.org This chelation is a reversible interaction. nih.govnih.govpnas.orgresearchgate.net

In contrast, this compound contains an epoxyketone moiety in its structure. nih.govnih.govnih.govpnas.orgresearchgate.netaacrjournals.orgnih.gov This epoxyketone group is suggested to be the functional group responsible for its inhibitory activity, acting as an alkylating agent that can covalently modify the enzyme. nih.govnih.govpnas.orgresearchgate.netaacrjournals.org This leads to essentially irreversible inhibition of certain HDACs, particularly class I isoforms. nih.govnih.govnih.govpnas.orgresearchgate.netnih.govacs.org However, some studies suggest that this compound might also act as a tight-binding reversible inhibitor or that the ketone moiety undergoes nucleophilic attack to form a zinc-bound tetrahedral gem-diolate, mimicking a reaction intermediate. nih.govacs.orgacs.orgnih.gov This difference in the mechanism of interaction with the catalytic site—zinc chelation by hydroxamic acids like TSA versus alkylation or gem-diolate formation by the epoxyketone of this compound—represents a fundamental distinction between these two classes of natural product HDAC inhibitors. nih.govnih.govpnas.orgresearchgate.netaacrjournals.orgnih.govacs.org

This compound in the Context of Broader HDAC Inhibitor Classes

HDAC inhibitors are broadly classified based on their chemical structures and their interactions with the enzyme's active site. Placing this compound within this broader context helps to understand its unique attributes and potential applications.

Similarities and Differences with Hydroxamic Acids, Benzamides, and Aliphatic Acids

HDAC inhibitors are commonly grouped into several classes, including hydroxamic acids, benzamides, aliphatic acids, cyclic peptides (like this compound), and depsipeptides. turkjps.orgnih.govpharmacophorejournal.comnih.gov

Hydroxamic Acids: As discussed earlier, hydroxamic acids like TSA inhibit HDACs by chelating the active site zinc ion. nih.govnih.govnih.govpnas.orgresearchgate.netaacrjournals.orgturkjps.org This interaction is typically reversible. This compound differs fundamentally in its proposed mechanism, involving an epoxyketone that can lead to irreversible inhibition. nih.govnih.govpnas.orgresearchgate.netaacrjournals.orgnih.govacs.org However, both classes are potent HDAC inhibitors. nih.govnih.govpnas.orgresearchgate.netturkjps.org

Benzamides: Benzamide derivatives, such as MS-275, represent another class of HDAC inhibitors. aacrjournals.orgturkjps.orgnih.govpharmacophorejournal.comacs.org These inhibitors often show selectivity for class I HDACs and typically interact with the enzyme's active site through a different mode compared to hydroxamic acids and cyclic peptides. turkjps.orgnih.govacs.org Unlike the zinc chelation of hydroxamic acids or the electrophilic attack of this compound's epoxyketone, benzamides generally function by coordinating with the zinc ion and forming hydrogen bonds within the active site pocket. This compound's cyclic peptide structure and epoxyketone warhead are distinct from the linear structure and interaction mechanisms of benzamides.

Aliphatic Acids: Short-chain aliphatic acids, such as valproic acid and butyrate, are generally considered less potent HDAC inhibitors compared to hydroxamic acids and cyclic peptides. turkjps.orgpnas.orgnih.govsci-hub.sepharmacophorejournal.comnih.gov Their mechanism of action involves binding to the active site, potentially chelating the zinc ion in a bidentate manner, but their weaker affinity results in higher required concentrations for inhibition. sci-hub.se this compound is significantly more potent than these short-chain fatty acids. turkjps.orgnih.govnih.gov

A key structural feature shared by many potent HDAC inhibitors, including this compound, hydroxamic acids, and benzamides, is the presence of a zinc-binding group (ZBG) connected to a cap group, often via a linker. aacrjournals.orgturkjps.orgnih.govpharmacophorejournal.comnih.govacs.org In this compound, the epoxyketone acts as the ZBG (or reactive group), and the cyclic tetrapeptide structure serves as the cap. aacrjournals.orgscispace.com

Implications for Understanding Pan-HDAC vs. Isoform-Selective Inhibition

The diversity in structure and mechanism among HDAC inhibitor classes has significant implications for their selectivity towards different HDAC isoforms. HDACs are categorized into four classes (I, II, III, and IV), with classes I, II, and IV being zinc-dependent and class III being NAD+-dependent. nih.govpharmacophorejournal.com